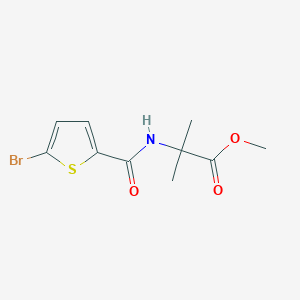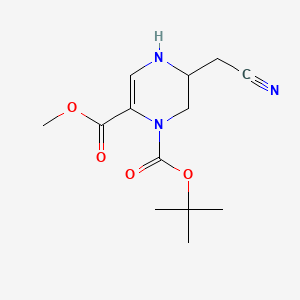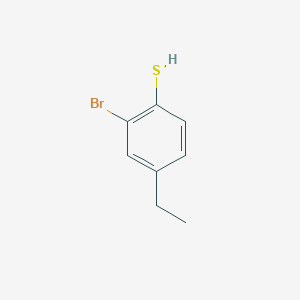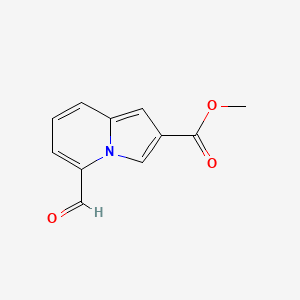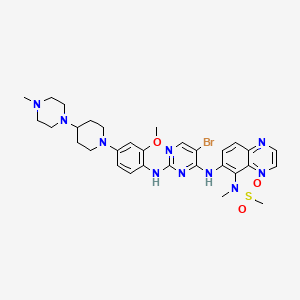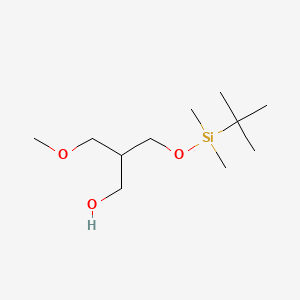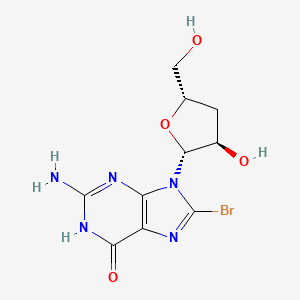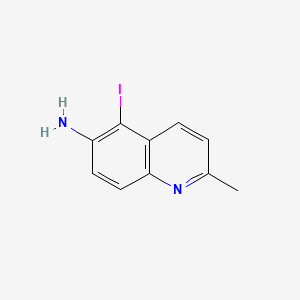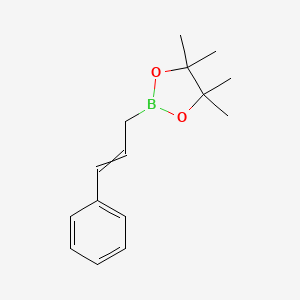
4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a cinnamyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cinnamyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Coupling Reactions: The compound can be used in coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Catalysts: Palladium and copper catalysts are commonly used in borylation and coupling reactions.
Solvents: Solvents such as THF, DCM, and toluene are frequently employed.
Temperatures: Reactions are typically carried out at moderate temperatures, ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions include various organoboron compounds, which can be further utilized in cross-coupling reactions to form complex organic molecules.
科学研究应用
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Polymer Chemistry: It is used in the synthesis of conjugated polymers and other advanced materials.
作用机制
The mechanism of action of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the interaction of the boron atom with an electrophilic carbon center. This interaction is facilitated by the presence of a suitable catalyst, which activates the boron atom and enhances its reactivity. The molecular targets and pathways involved in these reactions include the formation of organoboron intermediates, which can undergo further transformations to yield the desired products .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the cinnamyl group, used in similar borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used for borylation of arenes and preparation of fluorenylborolane.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of benzylboronic acid pinacol ester.
Uniqueness
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cinnamyl group, which imparts specific reactivity and selectivity in borylation and coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
属性
分子式 |
C15H21BO2 |
|---|---|
分子量 |
244.14 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(3-phenylprop-2-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-11H,12H2,1-4H3 |
InChI 键 |
KRBDLBBKFWUBQY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


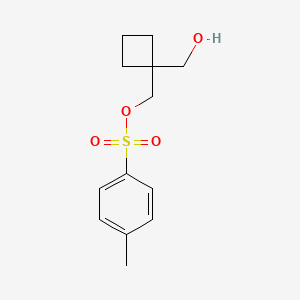


![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
